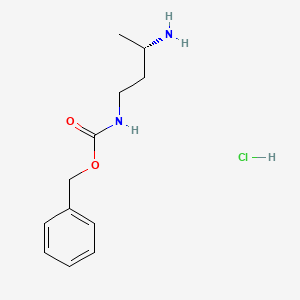

(S)-1-Cbz-amino-butyl-3-amine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of a compound like “(S)-1-Cbz-amino-butyl-3-amine hydrochloride” would likely involve the protection of an amine group with a Cbz group, followed by reactions to build the butyl chain .Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a butyl chain attached to a nitrogen atom, which is part of an amine. This nitrogen would be bonded to a benzyl group, which is part of the Cbz protecting group .Chemical Reactions Analysis

Amines can participate in a wide variety of chemical reactions, including reactions with acids to form salts (like hydrochlorides) . The Cbz group can be removed in the presence of certain reagents, revealing the amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Amines generally have a fishy smell and can form hydrogen bonds, which can affect their physical properties .Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines, play a crucial role in various industries but pose environmental hazards due to their resistance to degradation. Advanced Oxidation Processes (AOPs) have been identified as effective in mineralizing these compounds, enhancing treatment schemes. AOPs like ozone and Fenton processes show high reactivity towards amines, dyes, and pesticides, offering a promising route for their efficient degradation. The degradation is pH-sensitive, with mechanisms varying across different pH values. Hybrid methods under optimized conditions have been shown to yield synergistic effects, pointing towards tailored solutions for specific effluents (Bhat & Gogate, 2021).

Molecular Detection of Biogenic Amine-Producing Bacteria in Foods

Biogenic amines in foods, produced by microbial decarboxylation of amino acids, are of significant concern due to their potential toxicity. The ability of microorganisms to decarboxylate amino acids varies greatly, making the detection of these bacteria crucial for estimating biogenic amine content in foods and preventing accumulation. Molecular methods, particularly PCR, offer a rapid, sensitive, and specific detection of amino acid decarboxylase genes, which is essential for early control measures to avoid the development of biogenic amine-producing bacteria (Landete et al., 2007).

Amine-Functionalized Metal–Organic Frameworks for CO2 Capture

Amine-functionalized Metal–Organic Frameworks (MOFs) have emerged as a significant area of research due to their potential applications, especially in CO2 capture. The interaction between CO2 and amino functionalities in MOFs has been explored, showing promising results for CO2 sorption capacity at low pressures. These materials also demonstrate excellent separation performance for CO2/H2, CO2/CH4, and CO2/N2, highlighting their potential in addressing climate change and energy sustainability challenges (Lin, Kong, & Chen, 2016).

Amino Acid Salt Solutions in Carbon Capture

Amino Acid Salt (AAS) solutions are recognized as promising CO2 absorbents due to their environmental friendliness, low evaporation, and minimal degradation issues compared to traditional amine solutions. Their thermodynamics and kinetics with CO2 capture have been reviewed, providing insights into the potential of AASs in effective carbon capture and offering guidance for future research (Zhang et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

benzyl N-[(3S)-3-aminobutyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSPLVWNFAKVRX-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Cbz-amino-butyl-3-amine hydrochloride | |

CAS RN |

1187927-74-7 | |

| Record name | Carbamic acid, N-[(3S)-3-aminobutyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

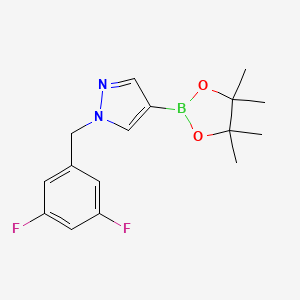

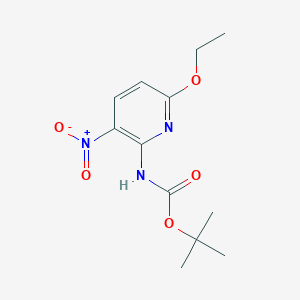

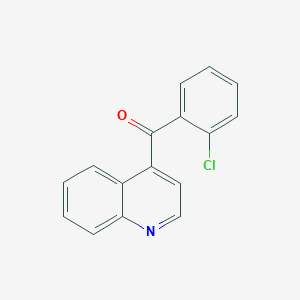

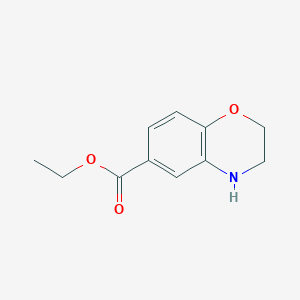

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

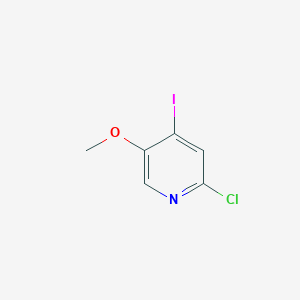

![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)

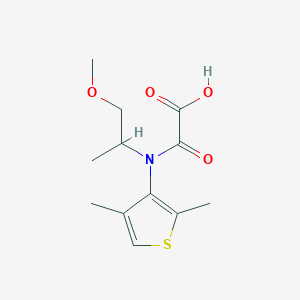

![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)

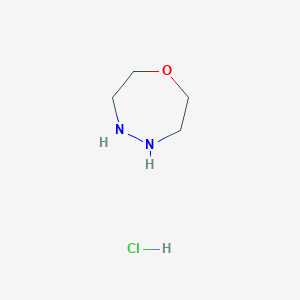

![7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1433328.png)

![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)